Product packaging for Diethyl 2-phenylvinylphosphonate(Cat. No.:CAS No. 1018-24-2)

Diethyl 2-phenylvinylphosphonate

Cat. No.: B12660537
CAS No.: 1018-24-2
M. Wt: 240.23 g/mol
InChI Key: YFPQECGBFLMFEI-ZHACJKMWSA-N
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Description

Diethyl 2-phenylvinylphosphonate is an organotellurium compound that serves as a versatile intermediate in organic synthesis, combining the reactivity of vinylic tellurides and vinylic phosphonates . This compound is of significant interest in biochemical and toxicological research due to its notably low toxicity in vivo compared to other organotellurium compounds, making it a promising candidate for further pharmacological exploration . Studies in mouse models using sub-chronic intraperitoneal treatment have shown that it does not significantly affect body weight but can influence liver weight and the activity of certain enzymes at higher doses, providing a valuable model for understanding organotellurium toxicity profiles . Its research applications include serving as a key precursor in the stereoselective synthesis of more complex molecules like enynephosphonates, which have potential antifungal and antitumor properties . Furthermore, its in vitro antioxidant activity is comparable to more toxic analogues, stimulating research into its mechanism as a potential antioxidant agent and its interaction with critical thiol-containing enzymes in biological systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17O3P B12660537 Diethyl 2-phenylvinylphosphonate CAS No. 1018-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018-24-2

Molecular Formula

C12H17O3P

Molecular Weight

240.23 g/mol

IUPAC Name

[(E)-2-diethoxyphosphorylethenyl]benzene

InChI

InChI=1S/C12H17O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+

InChI Key

YFPQECGBFLMFEI-ZHACJKMWSA-N

Isomeric SMILES

CCOP(=O)(/C=C/C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(C=CC1=CC=CC=C1)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Phenylvinylphosphonate and Its Derivatives

Direct Synthetic Approaches

Direct synthetic methods provide an atom-economical route to vinylphosphonates, involving the addition of a P-H bond across a carbon-carbon multiple bond.

Hydrophosphorylation Reactions of Alkynes and Alkenes

Hydrophosphorylation involves the addition of a dialkyl phosphite (B83602), such as diethyl phosphite, to an alkyne or alkene. This reaction can be catalyzed by various transition metals, offering a direct pathway to the desired vinylphosphonate (B8674324).

A variety of transition metal catalysts have been effectively employed to facilitate the hydrophosphorylation of phenylacetylene (B144264) to produce diethyl 2-phenylvinylphosphonate.

Molybdenum (Mo(0)): The use of molybdenum hexacarbonyl (Mo(CO)₆) as a catalyst allows for the regio- and stereospecific phosphonylation of phenylacetylene with diethyl phosphite. researchgate.net This method yields the 1,2-cis regioisomer, diethyl (Z)-2-phenylvinylphosphonate, without the formation of the 1,1-regioisomer. researchgate.net The reaction proceeds through the formation of an (alkyne)₃Mo(CO) complex, which activates the alkyne for nucleophilic attack. researchgate.net

Copper (Cu(II)): Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been identified as a universal catalyst for the regio- and stereoselective syn-addition of H-P(O) bonds to various alkynes, yielding β-E-alkenylphosphonates. researchgate.net Copper(I) chloride, in the presence of an amine ligand like ethylenediamine (B42938), is also an effective catalyst for the hydrophosphorylation of alkynes. nih.gov Notably, some copper-catalyzed systems can operate under air, offering a more convenient experimental setup compared to air-sensitive methods. nih.govsemanticscholar.org

Palladium (Pd(0)): Palladium catalysts, particularly those supported by phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), are highly effective for the hydrophosphorylation of alkynes. nih.gov These systems typically favor the formation of Markovnikov adducts with high regioselectivity. nih.gov For instance, Pd(PPh₃)₄ can catalyze the addition of hypophosphinic acid to terminal alkynes. nih.gov The mechanism often involves the formation of an α-alkenylpalladium intermediate. nih.gov

Ruthenium (Ru): While less commonly cited for this specific transformation in the provided context, ruthenium complexes are known to catalyze various hydrofunctionalization reactions and represent a potential avenue for hydrophosphorylation. The rational design of ligands for ruthenium catalysts is an active area of research to enhance their catalytic activity and stability. escholarship.org

The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) of hydrophosphorylation are critically influenced by the choice of catalyst, ligands, and reaction conditions.

Regioselectivity: In the hydrophosphorylation of phenylacetylene, the addition of the phosphonate (B1237965) group can occur at the carbon atom bearing the phenyl group (α-position, Markovnikov product) or at the terminal carbon atom (β-position, anti-Markovnikov product). Palladium catalysts with ligands like dppp (B1165662) generally favor the Markovnikov adduct. nih.gov Conversely, copper-catalyzed systems often lead to the anti-Markovnikov product. nih.govnih.gov The steric repulsion between the phenyl groups of the substrate can also play a crucial role in determining regioselectivity, as seen in Mo(0)-catalyzed reactions where it directs the formation of the 1,2-regioisomer. researchgate.net

Stereoselectivity: The reaction can result in the formation of either the (E)- or (Z)-stereoisomer of the vinylphosphonate. Molybdenum(0) catalysis has been shown to be stereospecific, producing the (Z)-isomer. researchgate.net Copper-catalyzed reactions, particularly with Cu(acac)₂, typically yield the (E)-isomer through a syn-addition mechanism. researchgate.netnih.govnih.gov The stereochemical outcome is often dictated by the geometry of the transition state, where steric and electronic factors favor one arrangement over the other. semanticscholar.org

The design of ligands and the optimization of the catalyst system are paramount for achieving high efficiency and selectivity in hydrophosphorylation reactions.

Ligand Design: The electronic and steric properties of ligands coordinated to the metal center significantly impact the catalyst's reactivity and selectivity. For palladium-catalyzed hydrophosphorylation, bidentate phosphine ligands like dppp and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have proven effective. nih.gov In copper-catalyzed systems, simple diamine ligands such as ethylenediamine can be highly efficient. nih.gov The development of bulky phosphorus ligands is an ongoing area of research aimed at creating monoligated metal complexes with unique catalytic properties. mdpi.comnih.gov The rational design of ligands can also be used to create more robust catalysts by, for example, strengthening the ligand-metal bond. escholarship.org

Catalyst Optimization: Optimization of reaction parameters such as the choice of metal precursor, solvent, temperature, and additives is crucial. For instance, in copper-catalyzed hydrophosphorylation of terminal alkynes, a system of CuCl with TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) in DMF at 100 °C was identified as optimal. nih.govsemanticscholar.org It was also found that Cu(I) catalysts were active, while Cu(II) catalysts showed no activity under the same conditions. nih.govsemanticscholar.org The development of heterogeneous catalysts, such as copper nanoparticles on a zinc oxide support (CuNPs/ZnO), offers advantages in terms of catalyst recovery and reuse. rsc.org

Horner-Wadsworth-Emmons (HWE) Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, including vinylphosphonates, with a high degree of stereocontrol.

Conventional HWE Olefination of Carbonyl Compounds

The conventional HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.org To synthesize this compound, this would typically involve the reaction of a phosphonate reagent with benzaldehyde.

The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.org The reaction mechanism proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an oxaphosphetane intermediate. wikipedia.org The stereochemical outcome is influenced by steric factors in the transition state, with the antiperiplanar approach being favored, which leads to the (E)-product. alfa-chemistry.com

Key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing it to react even with less reactive ketones, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org The stereoselectivity of the HWE reaction can be influenced by the reaction conditions, such as the nature of the base and the structure of the phosphonate reagent. wikipedia.org For example, the use of phosphonates with electron-withdrawing groups under specific conditions (Still-Gennari modification) can lead to the selective formation of (Z)-alkenes. wikipedia.orgnrochemistry.com

Horner-Wadsworth-Emmons (HWE) Olefination Strategies

Modified HWE Variants for Stereocontrol (e.g., Still-Gennari type for Z-selectivity)

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, and its modifications are pivotal for controlling the stereochemical outcome. For the synthesis of Z-alkenes, the Still-Gennari modification is particularly significant. thieme-connect.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in conjunction with strong bases like potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide in the presence of a crown ether at low temperatures. stackexchange.comtcichemicals.com

The rationale behind the Z-selectivity in the Still-Gennari olefination lies in the kinetic control of the reaction. stackexchange.com The electron-withdrawing fluoroalkoxy groups on the phosphorus atom increase the acidity of the α-proton and enhance the electrophilicity of the phosphorus center. This leads to a rapid and irreversible formation of a syn-oxaphosphetane intermediate, which subsequently collapses to furnish the (Z)-alkene. stackexchange.com The use of non-chelating potassium cations, often sequestered by a crown ether, prevents the equilibration to the more thermodynamically stable anti-oxaphosphetane that would lead to the (E)-alkene. stackexchange.com

Recent advancements have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which are structurally similar to the Still-Gennari type reagents and have demonstrated very good Z-selectivity (up to 98:2 Z:E ratio) and high yields in HWE reactions with various aldehydes. nih.gov

Stereochemical Outcomes (E/Z Isomerism) in HWE Reactions

The stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction, leading to either the (E) or (Z) isomer of the resulting alkene, is determined by the relative orientation of the substituents in the key oxaphosphetane intermediate. stackexchange.com The formation of a syn-oxaphosphetane leads to the (Z)-alkene, while an anti-oxaphosphetane yields the (E)-alkene. stackexchange.com

Several factors influence the stereoselectivity of the HWE reaction:

Nature of the Phosphonate: Standard HWE reactions using trialkyl phosphonoacetates typically favor the formation of the thermodynamically more stable (E)-alkene. This is due to the reversibility of the initial addition step, allowing for equilibration to the sterically favored anti-oxaphosphetane intermediate. stackexchange.com In contrast, the Still-Gennari modification, employing phosphonates with electron-withdrawing groups, promotes kinetic control and favors the (Z)-isomer. thieme-connect.comstackexchange.com

Reaction Conditions: The choice of base and solvent can significantly impact the E/Z ratio. For instance, the use of sodium hydride or potassium tert-butoxide often leads to higher (E)-selectivity. The presence of metal ions that can coordinate with both the carbonyl oxygen and the phosphonate oxygen can stabilize the transition state leading to the (E)-product.

Structure of Reactants: The steric bulk of both the aldehyde and the phosphonate ylide can influence the stereochemical outcome.

A comparative study on the olefination of acylphosphonates showed that the standard HWE reaction was either unsuccessful or resulted in poor Z-selectivity and lower yields compared to the Still-Gennari protocol, which provided up to 94% yield and 96% Z-selectivity. thieme-connect.com

C-P Bond Formation via Oxidative Coupling Processes

The direct formation of a carbon-phosphorus (C-P) bond through oxidative coupling represents a modern and efficient approach to synthesizing organophosphorus compounds, including vinylphosphonates. These methods often proceed under milder conditions compared to traditional cross-coupling reactions and can offer high atom economy. doi.org

Visible light-mediated photoredox catalysis has emerged as a powerful tool for C-P bond formation. rsc.org This strategy allows for the generation of carbon-centered radicals under mild conditions, which can then react with phosphorus-containing compounds. rsc.org For instance, a visible light-mediated, carbon–phosphorus bond forming reaction has been developed to produce α-amino phosphonates in good yields using a readily available photoredox catalyst. rsc.org

Another approach involves the oxidative coupling of quinoxaline (B1680401) derivatives with diphenylphosphine (B32561) oxides in the presence of oxygen, under metal-free and solvent-free conditions. doi.org While this specific example focuses on heterocyclic systems, the underlying principle of direct C-H phosphonylation is applicable to the synthesis of various organophosphonates. The reaction circumvents the need for pre-functionalized starting materials, a significant advantage in synthetic efficiency. doi.org Furthermore, methods for the direct construction of C-P bonds on quinoxalines via oxidative coupling have been reported to be economical and have good to excellent product yields. doi.org

Decarboxylative Condensation Routes to 1-Substituted Vinylphosphonates

Decarboxylative coupling reactions have gained prominence as a strategic method for forming carbon-carbon and carbon-heteroatom bonds. In the context of vinylphosphonate synthesis, decarboxylative condensation offers a pathway to 1-substituted vinylphosphonates.

A notable example is the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles. This reaction proceeds via a Michaelis-Arbuzov type rearrangement to afford β-ketophosphonates, β-ketophosphinates, and β-ketophosphine oxides in very good yields. A key advantage of this method is that it can be conducted effectively without the need for a ligand and a base.

Arbuzov Reaction-Based Synthetic Pathways for Phosphonate Precursors

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the formation of the P-C bond, providing access to a vast array of phosphonates, phosphinates, and phosphine oxides. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate. wikipedia.org

This reaction is crucial for preparing the phosphonate precursors required for subsequent olefination reactions, such as the Horner-Wadsworth-Emmons reaction. organic-chemistry.org While the classical Arbuzov reaction is a thermal process, often requiring high temperatures, several modifications have been developed to proceed under milder conditions. wikipedia.org For example, Lewis acid-mediated Michaelis-Arbuzov reactions of arylmethyl halides with triethyl phosphite can be conducted at room temperature. organic-chemistry.org Additionally, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides under mild, water-mediated conditions. organic-chemistry.org

Nucleophilic Vinylic Substitution and Addition-Elimination Mechanisms

Nucleophilic vinylic substitution provides a direct route to vinylphosphonates by replacing a leaving group on a vinyl substrate with a phosphite nucleophile. However, nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon atom. youtube.com The reaction can proceed through different mechanisms, including the addition-elimination pathway.

In an addition-elimination mechanism, the nucleophile first adds to the double bond, forming a carbanionic intermediate. Subsequent elimination of the leaving group from this intermediate yields the substituted alkene. The success of this reaction often depends on the nature of the substrate and the reaction conditions. For instance, the presence of electron-withdrawing groups on the vinyl substrate can facilitate the initial nucleophilic attack.

A practical synthesis of optically pure alkylphenylvinylphosphine oxides has been described utilizing a nucleophilic displacement at the phosphorus atom to install the vinyl moiety. nih.gov While this example involves the formation of a P-vinyl bond, the principles of nucleophilic attack on a vinyl system are relevant.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry principles applicable to its synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov This can be achieved by designing synthetic routes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like addition reactions and certain catalytic cycles are highly atom-economical.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This involves selecting safer reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. skpharmteco.com This encourages the use of greener solvents or solvent-free reaction conditions. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The development of catalytic versions of reactions like the Arbuzov and HWE reactions aligns with this principle.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. acs.org

In the context of this compound synthesis, applying these principles could involve:

Developing catalytic versions of the Horner-Wadsworth-Emmons reaction that operate under milder conditions and with higher selectivity, reducing the need for stoichiometric bases and complex workups.

Exploring solvent-free or aqueous reaction media for the Arbuzov reaction to minimize the use of volatile organic compounds.

Designing one-pot syntheses that combine multiple steps, thereby reducing solvent usage and purification steps.

Development of Eco-Friendly Solvents and Solvent-Free Reaction Conditions

The selection of reaction media is a critical factor in the environmental impact of a chemical process. Traditional syntheses of vinylphosphonates often rely on volatile organic compounds (VOCs) which pose environmental and health risks. Consequently, research has shifted towards the use of greener alternatives and the development of solvent-free reaction conditions.

The hydrophosphonylation of phenylacetylene with diethyl phosphite is the most direct and atom-economical route to this compound. Recent studies have demonstrated that this reaction can be effectively conducted under solvent-free conditions, completely eliminating the need for a reaction medium. This approach not only reduces solvent-related waste but can also lead to higher reaction rates and easier product isolation.

In cases where a solvent is necessary, for example, to improve solubility or control reaction temperature, a range of eco-friendly options have been investigated for related transformations. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising replacements for conventional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). These greener solvents are characterized by their lower toxicity, biodegradability, and derivation from renewable resources. While specific comparative data for the synthesis of this compound is still emerging, studies on analogous reactions have shown that the use of such solvents can lead to significant reductions in the environmental factor (E-factor) and in some cases, improved reaction yields.

Table 1: Comparison of Conventional and Eco-Friendly Solvents for Organic Synthesis

SolventTypeKey Advantages
TolueneConventional (VOC)Good solubilizing power for a range of reactants.
2-Methyltetrahydrofuran (2-MeTHF)Eco-FriendlyBio-derived, lower toxicity, higher boiling point than THF.
Cyclopentyl methyl ether (CPME)Eco-FriendlyLow peroxide formation, high boiling point, hydrophobicity aids in work-up.
WaterEco-FriendlyNon-toxic, non-flammable, readily available.

Design and Implementation of Sustainable Catalytic Systems

The hydrophosphonylation of alkynes can be achieved through various catalytic approaches, with a growing emphasis on systems that are efficient, selective, and based on abundant, non-toxic materials.

A significant advancement in the sustainable synthesis of this compound is the development of catalyst-free methodologies. It has been demonstrated that the direct addition of diethyl phosphite to phenylacetylene can proceed at elevated temperatures without the need for any catalyst. This method is inherently "green" as it avoids the use of potentially toxic and expensive metal catalysts, simplifies the reaction workup, and eliminates catalyst-related waste streams.

For reactions where a catalyst is beneficial to achieve higher yields or milder reaction conditions, research has focused on designing sustainable catalytic systems. While traditional methods often employ palladium or other precious metal catalysts, recent efforts have explored the use of more earth-abundant and benign alternatives. For instance, catalyst systems based on iron or copper are being investigated for various hydrophosphonylation reactions. Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, offers the advantage of easy separation from the reaction mixture and the potential for recycling and reuse, further enhancing the sustainability of the process.

Table 2: Overview of Catalytic Approaches for Hydrophosphonylation of Phenylacetylene

Catalytic SystemDescriptionAdvantages
Catalyst-FreeThermal reaction without a catalyst.Inherently green, no catalyst cost or contamination.
Sustainable Metal CatalystsCatalysts based on earth-abundant and low-toxicity metals (e.g., Fe, Cu).Lower cost and environmental impact compared to precious metals.
Heterogeneous CatalystsCatalyst immobilized on a solid support.Ease of separation, potential for recycling and reuse.

Maximizing Atom Economy and Minimizing By-Product Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product, and no by-products are formed.

The synthesis of this compound via the direct hydrophosphonylation of phenylacetylene with diethyl phosphite is an addition reaction. By its nature, this type of reaction is highly atom-economical.

Calculation of Atom Economy:

The reaction can be represented as:

C₆H₅C≡CH + (C₂H₅O)₂P(O)H → (C₂H₅O)₂P(O)CH=CHC₆H₅

Molecular Weight of Phenylacetylene (C₈H₆): 102.14 g/mol

Molecular Weight of Diethyl Phosphite (C₄H₁₁O₃P): 138.10 g/mol

Molecular Weight of this compound (C₁₂H₁₇O₃P): 240.24 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (240.24 / (102.14 + 138.10)) x 100 = (240.24 / 240.24) x 100 = 100%

Reactivity and Chemical Transformations of Diethyl 2 Phenylvinylphosphonate

Nucleophilic Addition Reactions

The polarized nature of the vinyl group in Diethyl 2-phenylvinylphosphonate makes it an excellent substrate for nucleophilic addition reactions. This reactivity is central to its utility in constructing more complex molecular architectures.

Michael Addition Pathways with Various Nucleophiles

The double bond of this compound is activated towards conjugate nucleophilic addition, commonly known as the Michael addition. researchgate.net This reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the vinyl group, which is rendered electrophilic by the adjacent phosphonate (B1237965) group. A wide array of nucleophiles can be employed in this transformation. rsc.org

Common nucleophiles that readily react with vinylphosphonates include soft carbon nucleophiles like enolates (e.g., from diethylmalonate), nitrogen nucleophiles such as aniline, and sulfur nucleophiles like thiols. thieme-connect.de The reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds in an atom-efficient manner. rsc.org The process is typically catalyzed by a base, which serves to generate the active nucleophile.

Nucleophile ClassSpecific ExampleResulting Adduct Structure
Carbon NucleophilesDiethyl malonateC-C bond formation at β-position
Nitrogen NucleophilesAnilineC-N bond formation at β-position
Sulfur NucleophilesThiophenolC-S bond formation at β-position
Oxygen NucleophilesSecondary AlcoholsC-O bond formation at β-position

Conjugate Addition Strategies for Functionalization

Conjugate addition is a key strategy for the functionalization of this compound. By choosing the appropriate nucleophile, a diverse range of chemical functionalities can be introduced into the molecule's backbone. This versatility makes vinylphosphonates valuable intermediates for synthesizing a variety of important compounds, including acyclic, carbocyclic, and heterocyclic systems. researchgate.net

For instance, the addition of organocopper reagents, such as alkylcopper or vinylcopper complexes, to α,β-unsaturated phosphonic esters provides a direct route to new phosphonates with extended carbon chains. lookchem.com Furthermore, the adducts resulting from Michael additions can themselves be intermediates for subsequent reactions. An initial conjugate addition followed by an intramolecular cyclization can lead to the formation of three-, five-, and six-membered carbocycles. thieme-connect.de This tandem approach highlights the strategic importance of conjugate addition in the synthesis of complex cyclic structures.

Cycloaddition Reactions Involving the Vinylphosphonate (B8674324) Moiety

The carbon-carbon double bond of this compound can participate as a 2π-electron component in various cycloaddition reactions, providing efficient pathways to cyclic and heterocyclic systems.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.orgwikipedia.org In this reaction, this compound serves as an effective dienophile. Its reactivity is enhanced by the electron-withdrawing phosphonate group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for the reaction. youtube.com

The reaction proceeds by the concerted bonding of the two components to generate a substituted cyclohexene derivative, reliably forming two new carbon-carbon bonds with a high degree of stereocontrol. wikipedia.orgnih.gov This transformation is a powerful tool for constructing polycyclic frameworks, particularly when cyclic dienes are used. mdpi.com

DieneDienophileProduct Class
1,3-ButadieneThis compoundSubstituted Cyclohexene
CyclopentadieneThis compoundPhosphorylated Bicyclic Alkene
FuranThis compoundFunctionalized Oxabicyclic Alkene sigmaaldrich.com

Dipolar Cycloaddition Pathways for Heterocycle Formation

This compound is also a valuable substrate in 1,3-dipolar cycloadditions, a powerful method for synthesizing five-membered heterocyclic rings. organic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile (the vinylphosphonate). mdpi.com

A notable example is the reaction of diethyl 1-arylvinylphosphonates with diazo compounds, which are effective 1,3-dipoles. rsc.orgunito.itfrontiersin.org This pathway can be used to synthesize 5-aryl-substituted pyrazol-3-ylphosphonates. rsc.org The reaction often proceeds through the initial formation of a 1-pyrazoline intermediate, which can then be transformed into the final aromatic pyrazole product. rsc.org This methodology provides a convenient, one-pot synthesis of phosphonylated pyrazoles under mild conditions. rsc.org

1,3-DipoleDipolarophileResulting Heterocycle
AryldiazomethaneThis compoundPyrazoline/Pyrazole rsc.org
NitroneThis compoundIsoxazolidine mdpi.com
Azomethine YlideThis compoundPyrrolidine mdpi.com

Olefination Reactions: this compound as a Product of Phosphorus Ylide Chemistry

While this compound can be a reactant in many transformations, its most fundamental role in the context of olefination chemistry is as a characteristic product of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com The HWE reaction is a widely used modification of the Wittig reaction for the synthesis of alkenes. tcichemicals.com

The HWE reaction utilizes a phosphonate carbanion, a stabilized phosphorus ylide equivalent, which is more nucleophilic than a traditional Wittig ylide. wikipedia.org This carbanion is generated by deprotonating a phosphonate ester with a base. wikipedia.orgnrochemistry.com For the synthesis of this compound, the required precursor is diethyl benzylphosphonate. Deprotonation of this phosphonate generates a carbanion that subsequently undergoes a nucleophilic addition to an aldehyde, such as formaldehyde or a derivative thereof. wikipedia.org The resulting intermediate collapses to form the carbon-carbon double bond, yielding the vinylphosphonate and a water-soluble dialkylphosphate salt, which is easily removed. wikipedia.orgtcichemicals.com The HWE reaction is renowned for its high efficiency and, particularly in the case of reactions with aromatic aldehydes, its strong preference for producing the (E)-alkene isomer. wikipedia.orgnrochemistry.com

Hydrogenation and Reduction Methodologies

The vinyl group in this compound is susceptible to hydrogenation and reduction, offering a pathway to saturated phosphonates. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or reagents.

Catalytic Asymmetric Hydrogenation for Chiral Products

The catalytic asymmetric hydrogenation of α,β-unsaturated phosphonates, including derivatives of this compound, is a key method for the synthesis of enantiomerically enriched phosphonic acid derivatives. These chiral phosphonates are valuable building blocks in medicinal chemistry and materials science. The success of these reactions heavily relies on the choice of the metal catalyst and the chiral ligand.

Rhodium (Rh) and Iridium (Ir) complexes are commonly employed catalysts for the asymmetric hydrogenation of vinylphosphonates. Chiral phosphine-phosphoramidite ligands, in particular, have shown high efficacy in inducing enantioselectivity. For instance, in the Rh-catalyzed asymmetric hydrogenation of diethyl 1-phenylvinylphosphonate, a close analogue of the title compound, high enantioselectivities have been achieved. The choice of the chiral ligand is critical, as its structure dictates the stereochemical outcome of the reaction.

Ruthenium (Ru) catalysts have also demonstrated utility in the asymmetric hydrogenation of related unsaturated systems, often in the form of transfer hydrogenation. While direct examples for this compound are not extensively documented, the successful application of Ru catalysts in the asymmetric transfer hydrogenation of α-iminophosphonates to produce chiral α-aminophosphonates with excellent enantioselectivities (up to >99:1) suggests their potential for the reduction of the vinyl group in the title compound. researchgate.net

The enantioselectivity of these hydrogenation reactions can be influenced by various factors, including the solvent, temperature, and pressure. For the asymmetric hydrogenation of diethyl 1-phenylvinylphosphonate, catalysts based on [Ir(COD)2]BARF have been shown to provide higher enantioselectivity compared to [Ir(COD)Cl]2 and [Rh(COD)2]BF4. researchgate.net

Table 1: Catalytic Asymmetric Hydrogenation of Diethyl 1-phenylvinylphosphonate

Catalyst Precursor Chiral Ligand Type Solvent Enantiomeric Excess (ee)
[Rh(COD)2]BF4 Phosphite (B83602) Dichloromethane Moderate
[Ir(COD)Cl]2 Phosphite Dichloromethane Moderate
[Ir(COD)2]BARF Phosphite Dichloromethane High
[Rh(COD)2]BF4 Phosphine-Phosphoramidite Dichloromethane Up to 99.9%
Ru-based Chiral Diamine-Phosphine Various (by analogy) High

Stereochemical Control and Regioselectivity in Reduction

Achieving stereochemical control in the reduction of this compound is paramount for the synthesis of specific stereoisomers. This control is typically exerted by the chiral environment created by the catalyst-ligand complex during hydrogenation. The facial selectivity of the hydrogen addition to the double bond is determined by the steric and electronic interactions between the substrate and the chiral catalyst.

Regioselectivity becomes a key consideration when the molecule contains other reducible functional groups. In the case of this compound, the primary site of reduction under typical catalytic hydrogenation conditions is the carbon-carbon double bond. The phosphonate group is generally stable to these conditions. However, the presence of other substituents on the phenyl ring or modifications to the vinyl group could introduce challenges in regioselectivity. For instance, in a molecule with an additional carbonyl group, chemoselective reduction of the vinyl group over the carbonyl might be desired, which would necessitate careful selection of the catalyst and reaction conditions.

The hydroboration-oxidation reaction offers an alternative method for the hydration of the double bond with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org This two-step process involves the syn-addition of a borane reagent across the double bond, followed by oxidation to yield an alcohol. wikipedia.org The stereochemistry of the resulting alcohol is controlled by the syn-addition of the borane. wikipedia.org While this method primarily introduces a hydroxyl group, the intermediate organoborane can potentially be further functionalized.

Functional Group Interconversions and Derivatization Strategies

The vinyl and phosphonate moieties of this compound serve as handles for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of phosphonate derivatives.

One common transformation of the vinyl group is epoxidation. The resulting epoxide, diethyl (2-phenyl-1,2-epoxyethyl)phosphonate, is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups. The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand, is a powerful method for achieving enantioselective epoxidation of allylic alcohols and could potentially be adapted for vinylphosphonates. wikipedia.org

Cycloaddition reactions represent another important strategy for derivatizing the vinyl group. For instance, 1,3-dipolar cycloaddition of nitrones to vinylphosphonates can lead to the formation of isoxazolidine-containing phosphonates. nih.gov These heterocyclic structures can then be further transformed into functionalized pyrrolidinyl phosphonates, which are of interest in medicinal chemistry. nih.gov

The hydroboration-oxidation of the vinyl group, as mentioned earlier, leads to the formation of a hydroxyl group. This hydroxyl group can then be subjected to a wide range of further transformations, such as conversion to halides, ethers, or esters, providing access to a broad spectrum of derivatives.

The direct product of the hydrogenation of this compound is diethyl 2-phenylethylphosphonate. This saturated phosphonate can also be a starting point for further functionalization, for example, through reactions on the phenyl ring.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagents Product Type
Epoxidation m-CPBA or H2O2 Diethyl (2-phenyl-1,2-epoxyethyl)phosphonate
1,3-Dipolar Cycloaddition Nitrones Isoxazolidinyl phosphonates
Hydroboration-Oxidation 1. BH3-THF, 2. H2O2, NaOH Diethyl (2-hydroxy-2-phenylethyl)phosphonate
Hydrogenation H2, Pd/C Diethyl 2-phenylethylphosphonate

Applications of Diethyl 2 Phenylvinylphosphonate in Advanced Organic Synthesis

Construction of Complex Organic Molecular Architectures

Diethyl 2-phenylvinylphosphonate is a valuable precursor for the synthesis of complex molecules, particularly those with potential biological activity. ontosight.ai Its utility stems from the ability of the phosphonate (B1237965) group to be transformed into other functional groups and its capacity to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of elaborate molecular frameworks that are often difficult to access through other synthetic routes.

The reactivity of the double bond in this compound, influenced by the electron-withdrawing phosphonate group, makes it an excellent Michael acceptor. This property is frequently exploited in tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. For instance, the initial Michael addition of a nucleophile to the vinyl group can be followed by an intramolecular reaction, leading to the formation of cyclic or polycyclic systems. These strategies are highly efficient and atom-economical, aligning with the principles of green chemistry.

Synthesis of Chiral Organophosphorus Compounds and Analogues

The development of methods for the asymmetric synthesis of organophosphorus compounds is of significant interest due to the prevalence of chiral phosphorus-containing molecules in medicinal chemistry and materials science. This compound serves as a key starting material in the synthesis of chiral phosphonates. mdpi.com Asymmetric reactions targeting the double bond of the vinylphosphonate (B8674324) are a primary strategy for introducing chirality.

Catalytic asymmetric hydrophosphonylation and other addition reactions across the vinyl group have been successfully employed. mdpi.com Chiral catalysts, often based on transition metals complexed with chiral ligands, can control the stereochemical outcome of the addition of nucleophiles, leading to the formation of enantioenriched phosphonate products. For example, the use of chiral bifunctional catalysts can facilitate the enantioselective addition of various nucleophiles. mdpi.com These chiral phosphonate building blocks can then be further elaborated into more complex, optically active molecules, including analogues of biologically important phosphates.

Role as a Building Block for Polyphosphonate Materials (focus on monomer synthesis)

Phosphorus-containing polymers, or polyphosphonates, are a class of materials known for their flame retardant properties, thermal stability, and ability to modify the surfaces of other materials. This compound can serve as a monomer or a co-monomer in the synthesis of these polymers. The vinyl group provides a handle for polymerization, typically through free-radical or controlled radical polymerization techniques.

The synthesis of the monomer itself, this compound, is a critical first step. A common method for its preparation is the Abramov reaction, which involves the reaction of diethyl phosphite (B83602) with phenylacetylene (B144264). ontosight.ai The presence of the phenyl group and the phosphonate ester in the resulting polymer can impart desirable properties to the material, such as increased refractive index and improved adhesion to metal surfaces. The versatility in the synthesis of vinylphosphonate monomers allows for the tuning of the polymer's properties by modifying the substituents on the vinyl group or the ester groups of the phosphonate.

Utility in Synthesizing Specific Carbon-Carbon Bond Scaffolds

The electron-deficient nature of the double bond in this compound makes it a powerful tool for the construction of specific carbon-carbon bond scaffolds. It readily undergoes conjugate addition reactions (Michael additions) with a wide variety of carbon nucleophiles, including enolates, organometallic reagents, and enamines. This reactivity allows for the predictable and efficient formation of new carbon-carbon bonds.

The resulting phosphonate-containing adducts can be further manipulated. The phosphonate group can be cleaved or transformed, or it can be used to direct subsequent reactions. This versatility makes this compound a valuable reagent for the synthesis of various structural motifs, such as 1,5-dicarbonyl compounds, γ-functionalized ketones, and substituted cyclic systems.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound

NucleophileReaction TypeResulting Scaffold
Grignard ReagentsMichael Additionβ-Substituted Alkylphosphonates
EnolatesMichael Additionγ-Keto Phosphonates
OrganocupratesConjugate Additionβ-Aryl or β-Alkyl Phosphonates

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent substrate for integration into MCRs due to its dual functionality: the electrophilic double bond and the phosphonate group.

In a typical MCR involving this compound, it can act as the Michael acceptor, initiating a cascade of bond-forming events. For example, a three-component reaction could involve the addition of a nucleophile to the vinylphosphonate, followed by the trapping of the resulting enolate intermediate with an electrophile. Such sequences allow for the rapid assembly of complex molecular structures from simple starting materials in a single, operationally simple step. The products of these reactions are often highly functionalized and can serve as intermediates for the synthesis of libraries of compounds for drug discovery or materials science applications.

Analytical and Characterization Methodologies in Research on Diethyl 2 Phenylvinylphosphonate

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the connectivity of atoms and the functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of diethyl 2-phenylvinylphosphonate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a complete picture of the molecule's framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (E)-diethyl styrylphosphonate, the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the ethyl groups and the vinyl protons. The ethoxy groups exhibit a triplet for the methyl protons (CH₃) and a multiplet for the methylene (B1212753) protons (CH₂). The vinyl protons and the phenyl protons appear as complex multiplets in the aromatic region of the spectrum. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (E)-diethyl styrylphosphonate, distinct signals are observed for the methyl and methylene carbons of the ethyl groups, the vinylic carbons, and the carbons of the phenyl ring. The coupling between the phosphorus and carbon atoms (J-P) provides additional structural confirmation. rsc.org

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for organophosphorus compounds. huji.ac.il For (E)-diethyl styrylphosphonate, the ³¹P NMR spectrum in CDCl₃ shows a single characteristic chemical shift, confirming the presence of the phosphonate (B1237965) group. rsc.org This technique is also highly valuable for monitoring the progress of reactions, such as the Horner-Wadsworth-Emmons reaction, by observing the disappearance of the starting phosphonate reactant and the appearance of the phosphate (B84403) byproduct. reddit.com

Table 1: NMR Spectroscopic Data for (E)-Diethyl 2-phenylvinylphosphonate in CDCl₃ rsc.org

Nucleus Chemical Shift (δ) in ppm Multiplicity / Coupling Constant (J) in Hz Assignment
¹H NMR 7.57-7.27 m Phenyl and vinyl protons
6.27 t, J = 20 Vinyl proton
4.16-4.14 m OCH₂
1.36 t, J = 8 CH₃
¹³C NMR 148.8 d, JC-P = 6 Phenyl C
134.8 d, JC-P = 25 Phenyl C
130.2 s Phenyl C
128.8 s Phenyl C
127.7 s Phenyl C
113.9 d, JC-P = 190 Vinyl C
61.8 d, JC-P = 5 OCH₂
16.3 d, JC-P = 6 CH₃
³¹P NMR 19.6 s P

Note: s = singlet, t = triplet, m = multiplet, d = doublet.

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In the mass spectrum of (E)-diethyl styrylphosphonate, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 240.1, which corresponds to its molecular weight. rsc.org

The fragmentation of this compound under electron ionization would be expected to involve characteristic losses of fragments associated with the diethyl phosphonate moiety and the phenylvinyl group. Common fragmentation pathways for organophosphorus esters include the loss of alkoxy groups (•OCH₂CH₃), ethylene (B1197577) from the ethoxy group, and rearrangements leading to the formation of stable ions. The presence of the phenyl group would also lead to characteristic aromatic fragments.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (E)-diethyl styrylphosphonate displays characteristic absorption bands that confirm its structure. rsc.org Key absorptions include those for the P=O (phosphoryl) stretch, C=C stretch of the vinyl group, and C-O-P linkages. The presence of the phenyl group is indicated by aromatic C-H and C=C stretching vibrations.

Table 2: Key IR Absorption Bands for (E)-Diethyl 2-phenylvinylphosphonate rsc.org

Wavenumber (cm⁻¹) Vibration Type Functional Group
2956, 2924, 2850 C-H stretch Alkyl
1604 C=C stretch Vinyl
1511, 1461 C=C stretch Aromatic
1257 P=O stretch Phosphoryl
1173
1025, 961 C-O-P stretch Phosphonate

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While this technique is powerful, obtaining suitable single crystals of this compound can be challenging. Currently, there is no specific X-ray crystal structure for this compound reported in the publicly accessible literature. However, X-ray crystallography has been successfully applied to related phosphorane adducts, demonstrating its utility in unambiguously establishing the stereochemistry and solid-state conformation of complex organophosphorus compounds. nist.gov

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its (E) and (Z) isomers.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile organophosphorus compounds. ontosight.ainist.govchemicalbook.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification. For this compound, GC would be suitable for determining the purity of a sample and quantifying the ratio of (E) to (Z) isomers, provided they have sufficient thermal stability and volatility. The choice of the GC column's stationary phase is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For this compound, reversed-phase HPLC would be a common method for purity assessment. This technique separates compounds based on their polarity, with the more polar (Z)-isomer typically eluting before the less polar (E)-isomer on a nonpolar stationary phase. HPLC is also scalable for preparative separations to isolate pure isomers. The use of a suitable detector, such as a UV detector that can detect the phenyl group, is essential for monitoring the separation.

Q & A

Q. What are the common synthetic routes to Diethyl 2-phenylvinylphosphonate, and how do reaction conditions influence product distribution?

this compound is synthesized via acid-catalyzed elimination reactions from bisphosphonate intermediates. For example, in the reaction of oxazolones with bis(phosphonate) reagents under acidic conditions, the minor product (25% yield) is identified as Diethyl 2-(4,5-dihydro-5-oxo-2-phenyloxazol-4-yl)-2-phenylvinylphosphonate. Key factors include acid concentration (e.g., dilute vs. concentrated HCl) and solvent choice, which influence the elimination of diethyl phosphite and subsequent vinylphosphonate formation .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ³¹P) and mass spectrometry. For example:

  • ³¹P NMR shows distinct signals for phosphonate groups (δP ~23–25 ppm).
  • ¹H NMR reveals coupling patterns (e.g., doublets of doublets for vinyl protons, JHH = 7–21 Hz).
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. How can solvent extraction and chromatography optimize the purification of this compound?

Post-synthesis, impurities like unreacted starting materials or phosphorous acid are removed via sequential solvent extraction (e.g., ethyl acetate/water partitioning). Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane gradients) isolates the target compound. TLC monitoring (Rf tracking) ensures purity .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in the synthesis of this compound versus bisphosphonic acids?

The reaction pathway is determined by acid strength and steric effects. Concentrated HCl promotes hydrolysis of phosphonate esters to bisphosphonic acids (e.g., 55% yield of 7a), while dilute acid favors elimination to form vinylphosphonates. A Michael addition of bis(phosphonate) to oxazolone intermediates precedes acid-catalyzed elimination, with competing hydrolysis pathways controlled by proton availability .

Q. How do substituents on the oxazolone ring influence the stereochemical outcome of this compound derivatives?

Electron-withdrawing groups on oxazolones (e.g., phenyl, chlorocarbonyl) enhance electrophilicity at the α-carbon, directing regioselective addition of phosphonate nucleophiles. Steric hindrance from bulky substituents shifts product ratios toward vinylphosphonates by destabilizing bisphosphonate intermediates. NOESY NMR data confirm stereochemistry, such as cis/trans configurations in the vinyl group .

Q. What contradictions exist in reported reactivity ratios for this compound formation, and how can they be resolved?

Discrepancies in reactivity ratios (e.g., variability in yields under similar conditions) arise from trace impurities (e.g., residual diethyl phenylphosphonate) or incomplete elimination. Controlled experiments with spiked additives (e.g., diethyl phenylphosphonate) show no systematic correlation, suggesting batch-specific side reactions. Reproducibility requires strict control of moisture and acid stoichiometry .

Q. How does the electronic nature of the phosphonate group impact the compound’s applications in catalysis or medicinal chemistry?

The electron-deficient vinylphosphonate moiety acts as a Michael acceptor in click chemistry, enabling conjugation with thiols or amines in drug design. In materials science, its phosphonate group enhances metal-binding affinity, useful in surface functionalization. Computational studies (DFT) correlate Hammett σ values of substituents with reaction rates in cross-coupling applications .

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